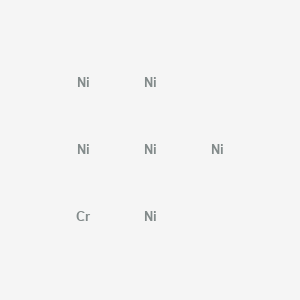
Chromium--nickel (1/6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–nickel (1/6) is a compound that belongs to the family of nickel-chromium alloys. These alloys are known for their excellent resistance to oxidation and high-temperature stability. They are widely used in various industrial applications due to their mechanical strength and corrosion resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (1/6) involves the alloying of nickel and chromium in specific proportions. The process typically includes melting the base metals in a high-temperature furnace and then combining them in the desired ratio. The alloy is then cast into molds and allowed to cool. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals .
Industrial Production Methods
Industrial production of chromium–nickel alloys involves large-scale melting and casting processes. The metals are melted in electric arc furnaces, and the molten alloy is poured into ingot molds. The ingots are then processed through various mechanical treatments such as rolling, forging, and annealing to achieve the desired mechanical properties .
Análisis De Reacciones Químicas
Types of Reactions
Chromium–nickel (1/6) undergoes several types of chemical reactions, including:
Reduction: In certain conditions, the alloy can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where other metals or elements replace nickel or chromium in the alloy matrix.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–nickel (1/6) include oxygen, hydrogen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving chromium–nickel (1/6) include chromium oxide, nickel oxide, and various intermetallic compounds. These products are often stable and contribute to the alloy’s overall durability and resistance to corrosion .
Aplicaciones Científicas De Investigación
Chromium–nickel (1/6) has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism by which chromium–nickel (1/6) exerts its effects involves the formation of a stable oxide layer on its surface. This layer acts as a barrier to further oxidation and corrosion. The molecular targets include the metal atoms in the alloy, which interact with oxygen and other reactive species to form protective compounds . The pathways involved include oxidation-reduction reactions and surface passivation processes .
Comparación Con Compuestos Similares
Chromium–nickel (1/6) can be compared with other similar compounds such as:
Nickel-chromium (80/20): Contains a higher percentage of nickel and is known for its higher electrical resistivity and lower thermal conductivity.
Nickel-chromium (60/16): Contains a lower percentage of chromium and is used in applications requiring lower oxidation resistance.
Nickel-chromium (35/20): Contains a higher percentage of chromium and is used in high-temperature applications.
Chromium–nickel (1/6) is unique due to its specific ratio of nickel to chromium, which provides a balance of mechanical strength, corrosion resistance, and high-temperature stability .
Propiedades
Número CAS |
194284-06-5 |
|---|---|
Fórmula molecular |
CrNi6 |
Peso molecular |
404.16 g/mol |
Nombre IUPAC |
chromium;nickel |
InChI |
InChI=1S/Cr.6Ni |
Clave InChI |
URQDRAGKNXFIRP-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


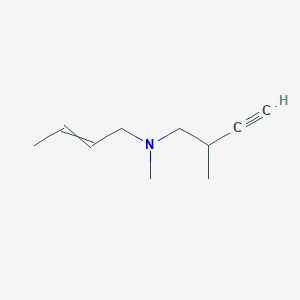
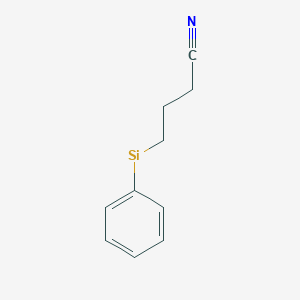
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
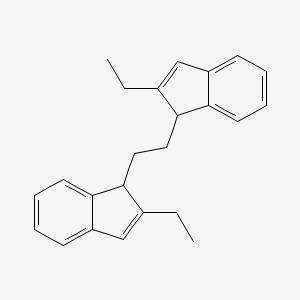
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
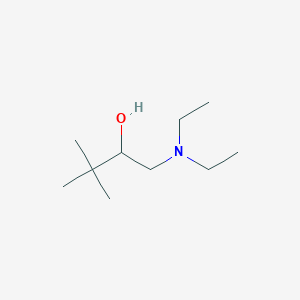
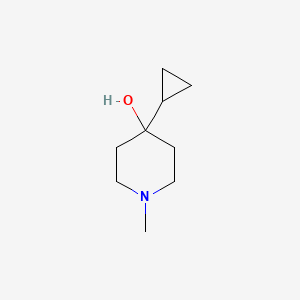

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)
